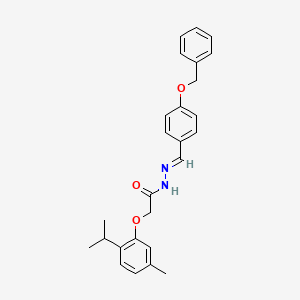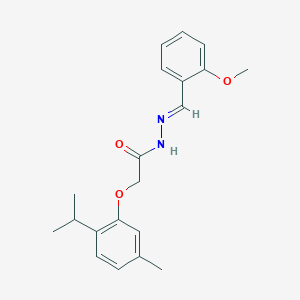
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate involves multiple steps, starting with the preparation of the thieno[2,3-D]pyrimidine core. This core is then functionalized with a phenyl group and further reacted with isophthalic acid derivatives under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used .
科学的研究の応用
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in cell growth, inflammation, and other physiological processes .
類似化合物との比較
Similar Compounds
Diethyl 5-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate: Similar structure but with a different position of the phenyl group.
Other thieno[2,3-D]pyrimidine derivatives: These compounds share the core structure but differ in their substituents and functional groups.
Uniqueness
Diethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C24H20N2O5S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
diethyl 5-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H20N2O5S/c1-3-29-23(27)16-10-17(24(28)30-4-2)12-18(11-16)31-21-19-13-20(15-8-6-5-7-9-15)32-22(19)26-14-25-21/h5-14H,3-4H2,1-2H3 |
InChIキー |
RJCUEYQWVGGWMX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B11972239.png)
![(5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972242.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972243.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11972246.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972257.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11972267.png)
![2-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11972270.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972271.png)

![Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11972295.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972299.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972312.png)
